molecular formula C20H23N3O2 B3014752 N-(1-cyanocyclopentyl)-1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1356761-95-9

N-(1-cyanocyclopentyl)-1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3014752
CAS No.: 1356761-95-9
M. Wt: 337.423
InChI Key: JOGANQQBAGODAS-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclopentyl)-1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that features a unique combination of functional groups, including a cyanocyclopentyl group, a dihydroindenyl group, and a pyrrolidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanocyclopentyl)-1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials may include cyclopentanone, indene, and pyrrolidine derivatives. Key steps in the synthesis may involve:

  • Formation of the cyanocyclopentyl group through a cyanation reaction.
  • Synthesis of the dihydroindenyl group via hydrogenation of indene.
  • Coupling of the cyanocyclopentyl and dihydroindenyl intermediates with a pyrrolidine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyanocyclopentyl)-1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: The compound could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.

Mechanism of Action

The mechanism of action of “N-(1-cyanocyclopentyl)-1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies, such as molecular docking or biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrrolidine carboxamides or derivatives with cyanocyclopentyl and dihydroindenyl groups. Examples include:

  • N-(1-cyanocyclopentyl)-1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-2-carboxamide
  • N-(1-cyanocyclopentyl)-1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-4-carboxamide

Uniqueness

The uniqueness of “N-(1-cyanocyclopentyl)-1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c21-13-20(8-1-2-9-20)22-19(25)16-11-18(24)23(12-16)17-7-6-14-4-3-5-15(14)10-17/h6-7,10,16H,1-5,8-9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGANQQBAGODAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2CC(=O)N(C2)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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